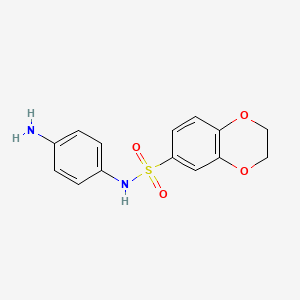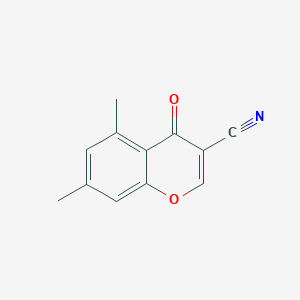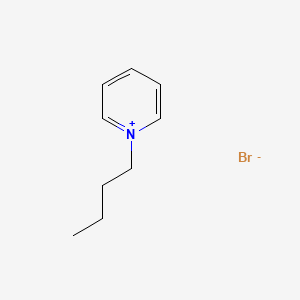
2-Bromo-2,3,3,3-tetrafluoropropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with the molecular formula C3HBrF4N. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high reactivity and stability under certain conditions.
Mechanism of Action
Target of Action
It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis .
Mode of Action
2-Bromo-2,3,3,3-tetrafluoropropanenitrile interacts with its targets through various reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various fluorinated organic compounds .
Biochemical Pathways
It’s known that the compound can undergo several reaction pathways with oh radicals, leading to the formation of various compounds .
Result of Action
It’s known that the compound is used to construct various fluorinated organic compounds .
Action Environment
It’s known that the compound is finding application as a fire extinguishing agent in confined spaces . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanenitrile typically involves the bromination of 2,3,3,3-tetrafluoropropanenitrile. One common method includes the reaction of 2,3,3,3-tetrafluoropropanenitrile with bromine in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phase-transfer catalysts and specific reaction conditions, such as temperature and pressure, are critical to achieving high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3,3,3-tetrafluoropropanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: It can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions.
Addition Reactions: The compound can react with various electrophiles in addition reactions, particularly in the presence of catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like hexane or toluene.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used, often in the presence of a catalyst like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide yields 2,3,3,3-tetrafluoropropanenitrile, while elimination reactions can produce tetrafluoropropene.
Scientific Research Applications
2-Bromo-2,3,3,3-tetrafluoropropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated analogs of existing drugs to improve their stability and bioavailability.
Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Bromo-2,3,3,3-tetrafluoropropane: Similar but fully saturated, which affects its reactivity and applications.
2-Chloro-2,3,3,3-tetrafluoropropanenitrile: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and stability.
Uniqueness
2-Bromo-2,3,3,3-tetrafluoropropanenitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of high reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKONJMGEVDWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371327 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234443-23-3 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
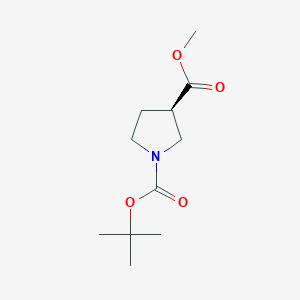

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
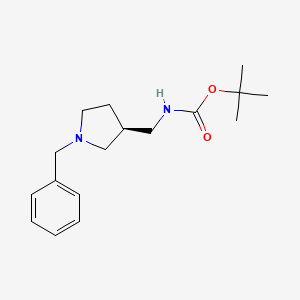
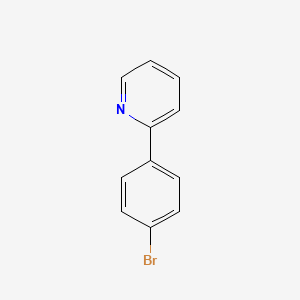
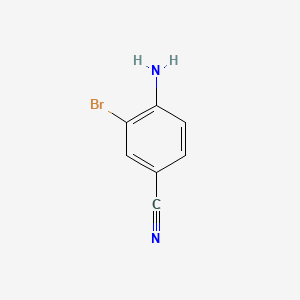
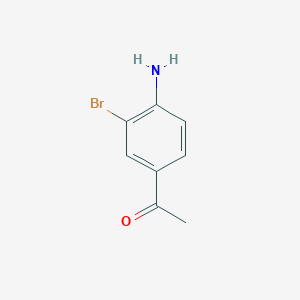
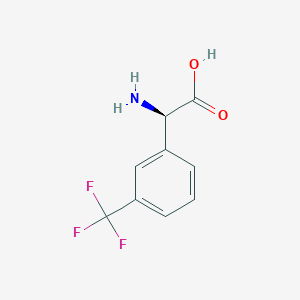
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
